molecular formula C49H82IN4O12P B045576 Asa-PS CAS No. 124155-78-8

Asa-PS

Cat. No.: B045576
CAS No.: 124155-78-8
M. Wt: 1077.1 g/mol
InChI Key: GMXUBNQSYSYDKU-UYJAKLHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidosalicylic acid-phosphatidylserine is a compound that combines the properties of 4-azidosalicylic acid and phosphatidylserine. 4-Azidosalicylic acid is a photoactivatable molecule that can form reactive intermediates upon exposure to ultraviolet light, while phosphatidylserine is a phospholipid that plays a crucial role in cell membrane structure and function. This compound is particularly useful in biochemical research, especially in the study of ligand-receptor interactions through photoaffinity labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidosalicylic acid-phosphatidylserine typically involves the conjugation of 4-azidosalicylic acid with phosphatidylserine. The process begins with the preparation of photoreactive ligand molecules containing radiolabeled photoactivatable 4-azidosalicylic acid. Upon ultraviolet light irradiation, the azide group of the photoreactive ligand photolyzes to form a reactive nitrene, which forms a covalent bond with proximal amino acid residues within receptor proteins .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Azidosalicylic acid-phosphatidylserine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is a cross-linked ligand-receptor complex, which can be detected by SDS-PAGE and autoradiography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azidosalicylic acid-phosphatidylserine is unique because it combines the properties of both 4-azidosalicylic acid and phosphatidylserine. This combination allows it to be used in specialized biochemical studies, particularly in the visualization of ligand-receptor interactions through photoaffinity labeling .

Properties

CAS No.

124155-78-8

Molecular Formula

C49H82IN4O12P

Molecular Weight

1077.1 g/mol

IUPAC Name

(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid

InChI

InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1

InChI Key

GMXUBNQSYSYDKU-UYJAKLHWSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

4-azidosalicylic acid-phosphatidylserine
ASA-PS

Origin of Product

United States

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